molecular formula C20H22N2O2 B13126162 8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine

8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine

Cat. No.: B13126162
M. Wt: 322.4 g/mol
InChI Key: JZRMIVYBPOYCRV-UHFFFAOYSA-N
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Description

8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiropyrans, which are photochromic molecules that can undergo reversible transformations between two forms when exposed to light. These transformations make spiropyrans valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with salicylaldehyde in the presence of a suitable solvent like ethanol. The reaction mixture is heated at reflux for about an hour, followed by vacuum filtration to isolate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid can yield nitro derivatives, while substitution reactions can produce a wide range of substituted spiropyrans.

Scientific Research Applications

8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine involves its ability to undergo reversible photoisomerization. When exposed to light, the compound can switch between a closed spiropyran form and an open merocyanine form. This transformation alters the compound’s optical and electronic properties, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photochromic behaviors.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

8-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-amine

InChI

InChI=1S/C20H22N2O2/c1-19(2)15-7-5-6-8-16(15)22(3)20(19)10-9-13-11-14(21)12-17(23-4)18(13)24-20/h5-12H,21H2,1-4H3

InChI Key

JZRMIVYBPOYCRV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)N)OC)C)C

Origin of Product

United States

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